1-(4-chlorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentane-1-carboxamide
Description
The compound 1-(4-chlorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentane-1-carboxamide features a cyclopentane core substituted with a 4-chlorophenyl group and a carboxamide linker to a triazolo[3,4-b][1,3]thiazole heterocycle. The 4-chlorophenyl group introduces electron-withdrawing effects, which may enhance binding affinity to biological targets.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c17-12-5-3-11(4-6-12)16(7-1-2-8-16)13(22)18-14-19-20-15-21(14)9-10-23-15/h3-6H,1-2,7-10H2,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQCLKGIRSKAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=NN=C4N3CCS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product. This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents.
Mode of Action
The compound interacts with its target, shikimate dehydrogenase, inhibiting its function
Biochemical Pathways
The inhibition of shikimate dehydrogenase affects the biosynthesis of the chorismate end product. Chorismate is a key precursor in the biosynthesis of aromatic amino acids, many secondary metabolites, and several other important compounds in various organisms. Therefore, the inhibition of this pathway can have significant downstream effects.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which may provide some insights into the pharmacokinetics of this compound.
Result of Action
The result of the compound’s action is the inhibition of shikimate dehydrogenase, leading to the disruption of the biosynthesis of the chorismate end product. This can potentially lead to the inhibition of the growth of organisms that rely on this pathway, such as Mycobacterium tuberculosis.
Biochemical Analysis
Biochemical Properties
1-(4-chlorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentane-1-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit carbonic anhydrase, cholinesterase, and alkaline phosphatase enzymes. These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, inhibiting their activity. For instance, it inhibits the activity of carbonic anhydrase by binding to its active site and preventing the enzyme from catalyzing the hydration of carbon dioxide. Additionally, it modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s therapeutic effects are maximized at a specific dosage, beyond which adverse effects become more prominent.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing their activity and the overall metabolic flux within the cells. For instance, this compound has been shown to inhibit the activity of key metabolic enzymes, thereby altering the levels of specific metabolites and affecting cellular energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cell membranes by active transport mechanisms and is distributed to various cellular compartments. It tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules. Additionally, it can be targeted to specific cellular compartments, such as the nucleus, through post-translational modifications and targeting signals, thereby influencing gene expression and other nuclear processes.
Biological Activity
The compound 1-(4-chlorophenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}cyclopentane-1-carboxamide is a heterocyclic compound that integrates structural features from triazole and thiazole rings. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, supported by data tables and case studies.
Structural Characteristics
The compound's structure can be described as follows:
- Core Structure : It contains a cyclopentane ring attached to a carboxamide group and a triazolo-thiazole moiety.
- IUPAC Name : this compound.
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit notable antitumor properties. For instance:
- Case Study : A study involving derivatives of triazolo-thiazole showed significant antineoplastic activity against various cancer cell lines, including breast cancer (MDA-MB-468) and non-small cell lung cancer. The assessment was conducted using the sulforhodamine B assay method across 60 cancer cell lines .
The biological activity of compounds like this one can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as PARP-1 and EGFR, which are crucial in cancer progression .
- Induction of Apoptosis : These compounds can induce apoptosis in cancer cells through various pathways, enhancing their potential as anticancer agents .
Pharmacological Properties
The pharmacological profile of the compound includes:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells |
| Antimicrobial | Exhibits activity against various pathogens |
| Analgesic | Provides pain relief in preclinical models |
| Anti-inflammatory | Reduces inflammation in animal models |
| Antioxidant | Scavenges free radicals and protects cells |
Case Studies and Experimental Findings
- Antitumor Efficacy :
- Molecular Docking Studies :
Comparison with Similar Compounds
Core Heterocyclic Structure
The triazolo[3,4-b][1,3]thiazole core distinguishes this compound from closely related triazolo[3,4-b][1,3,4]thiadiazoles (e.g., compounds in and ). Key differences include:
- Thiazole vs. Thiadiazole: The thiazole ring contains one sulfur and one nitrogen atom, while thiadiazoles have two nitrogen and one sulfur atom.
- Conformational Flexibility : The cyclopentane group in the target compound may offer greater flexibility compared to rigid fused rings (e.g., naphthyl-substituted triazolothiadiazoles in ), affecting membrane permeability or protein interactions .
Substituent Effects
- Para-substitution often optimizes steric and electronic interactions with hydrophobic enzyme pockets .
- Comparison with Pyridinyl and Naphthyl Groups : Pyridinyl-substituted triazolothiadiazoles () exhibit vasodilatory activity due to the polarizable nitrogen atom, whereas α-naphthyl groups in enhance antimicrobial activity via extended aromatic systems. The 4-chlorophenyl group may balance lipophilicity and polarity for diverse applications .
Data Tables
Table 1. Structural and Functional Comparison of Triazolo-Fused Compounds
Table 2. Substituent Impact on Bioactivity
*Estimated using fragment-based methods.
Research Findings and Implications
- Substituent Position Matters : The para-chloro group in the target compound likely improves target binding compared to ortho-substituted analogs (), which prioritize crystal packing over bioactivity .
- Core Flexibility vs.
- Synthetic Adaptability : Methods from (phase-transfer catalysis) and (carboxamide coupling) could be combined for efficient synthesis of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
